molecular formula C17H27NO2 B250555 N,N-dibutyl-4-ethoxybenzamide

N,N-dibutyl-4-ethoxybenzamide

Cat. No.: B250555
M. Wt: 277.4 g/mol
InChI Key: JOEPFMPYISEZDN-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzene ring and two butyl groups attached to the nitrogen atom of the amide moiety. The ethoxy group (–OCH₂CH₃) at the para position introduces electron-donating effects, influencing the compound’s electronic properties and reactivity. The N,N-dibutyl substituents contribute to increased lipophilicity, which may enhance membrane permeability and environmental persistence.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N,N-dibutyl-4-ethoxybenzamide

InChI

InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)17(19)15-9-11-16(12-10-15)20-6-3/h9-12H,4-8,13-14H2,1-3H3

InChI Key

JOEPFMPYISEZDN-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Benzene Substituent (Position 4) N-Substituents Key Properties/Applications References
This compound Ethoxy (–OCH₂CH₃) Dibutyl High lipophilicity; potential pesticidal use (inferred)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Ethoxymethoxy (–OCH₂OCH₂CH₃) 2,3-Dichlorophenyl Registered pesticide; hydrolytically sensitive
N,N-Dicyclohexyl-4-nitrobenzamide Nitro (–NO₂) Dicyclohexyl High crystallinity; electron-withdrawing nitro group
4-Bromo-N-(2-nitrophenyl)benzamide Bromo (–Br) 2-Nitrophenyl Dual electron-withdrawing groups; structural dimerization in solid state
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide Methoxy (–OCH₃) and dimethylaminoethoxy 2-Aminoethyl Enhanced water solubility; potential pharmacological applications

Key Observations:

  • Electronic Effects : The ethoxy group in this compound donates electrons, stabilizing the aromatic ring. In contrast, nitro (N,N-dicyclohexyl-4-nitrobenzamide) and bromo (4-bromo-N-(2-nitrophenyl)benzamide) groups are electron-withdrawing, increasing reactivity in electrophilic substitutions .
  • Lipophilicity: N,N-Dibutyl groups confer higher hydrophobicity compared to dicyclohexyl (bulkier but less flexible) or polar N-substituents (e.g., aminoethyl in ), impacting solubility and bioavailability .
  • Stability : Ethoxymethoxy in etobenzanid may hydrolyze more readily than a simple ethoxy group due to the labile ether-oxygen bond .

Physicochemical and Application-Based Differences

  • Melting Points and Crystallinity : Bulky N-substituents (e.g., dicyclohexyl) increase melting points due to enhanced crystal packing, whereas flexible dibutyl groups may reduce thermal stability .
  • Applications: Etobenzanid: Used as a herbicide due to its aryl halide substituents, which enhance target binding . N,N-Dicyclohexyl-4-nitrobenzamide: Nitro groups may facilitate redox interactions in catalytic or energetic materials . N-(2-Aminoethyl) derivatives: Polar substituents favor pharmaceutical applications (e.g., receptor targeting) .

Research Findings and Trends

  • Solid-State Behavior : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits dimerization in crystal structures, suggesting substituent-driven intermolecular interactions .
  • Environmental Impact : Lipophilic N,N-dialkyl benzamides (e.g., dibutyl) may persist in soil, whereas hydrolyzable groups (e.g., ethoxymethoxy) degrade faster .

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